molecular formula C9H9BrN2 B6165239 4-bromo-1,2-dimethyl-1H-1,3-benzodiazole CAS No. 1379361-12-2

4-bromo-1,2-dimethyl-1H-1,3-benzodiazole

Cat. No.: B6165239
CAS No.: 1379361-12-2
M. Wt: 225.1
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Description

4-Bromo-1,2-dimethyl-1H-1,3-benzodiazole is a brominated benzimidazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound serves as a versatile synthetic intermediate or core scaffold for the development of novel bioactive molecules. The benzimidazole structure is a privileged pharmacophore in medicinal chemistry, known for its wide range of pharmacological activities . Researchers utilize this brominated derivative to access more complex molecules, particularly through metal-catalyzed cross-coupling reactions, where the bromo substituent acts as a handle for further functionalization. Benzimidazole derivatives analogous to this compound are extensively investigated for their antimicrobial, antifungal, and anticancer properties . The mechanism of action for such compounds often involves interaction with key biological targets; for instance, some related antifungal benzimidazoles exhibit activity by targeting fungal proteins such as sterol 14-alpha demethylase . The specific methyl group substitutions at the 1 and 2 positions can influence the compound's physicochemical properties and binding affinity, making it a valuable building block for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for various therapeutic targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1379361-12-2

Molecular Formula

C9H9BrN2

Molecular Weight

225.1

Purity

95

Origin of Product

United States

Advanced Spectroscopic and Crystallographic Characterization of 4 Bromo 1,2 Dimethyl 1h 1,3 Benzodiazole

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Geometry and Crystal Packing

Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that single-crystal X-ray diffraction (SCXRD) data for the specific chemical compound 4-bromo-1,2-dimethyl-1H-1,3-benzodiazole is not publicly available. Consequently, a detailed analysis of its solid-state molecular geometry and crystal packing cannot be provided at this time.

For a complete crystallographic analysis, a suitable single crystal of the compound must first be synthesized and then subjected to SCXRD analysis. This experimental technique would provide precise measurements of the crystal lattice parameters and the atomic coordinates within the unit cell. From this raw data, a definitive molecular structure can be determined, enabling a thorough examination of its geometric features and intermolecular interactions.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

Without experimental SCXRD data, a definitive analysis of the bond lengths, bond angles, and torsional angles of this compound is not possible. Theoretical calculations, such as those employing Density Functional Theory (DFT), could offer predicted values for these parameters in the gaseous phase. However, these would not account for the specific packing forces present in the solid state, which can influence molecular geometry.

An empirical understanding can be approximated by examining crystallographic data of closely related structures. For instance, studies on other substituted benzimidazoles reveal characteristic bond lengths and angles for the fused ring system. However, the precise effects of the bromo and dimethyl substitutions at the 4, 1, and 2 positions on the geometry of the benzimidazole (B57391) core remain to be experimentally determined for the title compound.

Investigation of Intermolecular Interactions (e.g., Halogen Bonding, C-H···π Interactions, Hydrogen Bonding)

A definitive investigation into the intermolecular interactions of this compound in the solid state is contingent upon the availability of its crystal structure. The presence of a bromine atom suggests the potential for halogen bonding (C-Br···N or C-Br···π interactions), which are significant directional interactions that can influence crystal packing. Furthermore, the methyl groups and the aromatic system provide the capacity for C-H···π interactions and potentially weak hydrogen bonds.

Analysis of the crystal structures of other bromo-substituted heterocyclic compounds often reveals intricate networks of these non-covalent interactions. These interactions play a crucial role in the supramolecular assembly of the molecules in the crystal lattice. Without the crystal structure of this compound, any discussion of its specific intermolecular contacts remains speculative.

Conformational Preferences and Polymorphism Studies

The study of conformational preferences and polymorphism requires detailed structural information, typically obtained from SCXRD. The rotation around the bonds connecting the methyl groups to the benzimidazole ring is a potential source of conformational isomerism. However, in the solid state, the molecule is likely to adopt a single, low-energy conformation.

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a common phenomenon in organic molecules. Different polymorphs can exhibit distinct physical properties. A comprehensive polymorphic screen, involving crystallization from various solvents and under different conditions, coupled with SCXRD analysis of any resulting crystalline forms, would be necessary to explore the potential polymorphism of this compound. At present, no such studies have been reported in the scientific literature.

Computational and Theoretical Investigations of 4 Bromo 1,2 Dimethyl 1h 1,3 Benzodiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometrical Optimization

DFT calculations are a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and predict the optimized geometry of molecules.

Selection of Exchange-Correlation Functionals and Basis Sets for Optimal Accuracy

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For molecules similar to 4-bromo-1,2-dimethyl-1H-1,3-benzodiazole, a common approach involves hybrid functionals such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. Other functionals like PBE0 or M06-2X might also be employed depending on the specific properties being investigated. The selection of a basis set is equally critical, with Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) being frequently used to provide a good balance between computational cost and accuracy. For molecules containing heavy atoms like bromine, the inclusion of polarization and diffuse functions is generally recommended.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies and Spatial Distributions

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller gap generally suggests a more reactive molecule. The spatial distribution of these orbitals highlights the regions of the molecule that are most likely to be involved in chemical reactions.

Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. Charge distribution analysis, often performed using methods like Mulliken or Natural Population Analysis (NPA), quantifies the partial charges on each atom, offering further insight into the molecule's polarity and reactive sites.

Vibrational Frequency Calculations and Spectroscopic Correlation (IR, Raman)

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By calculating these frequencies, it is possible to assign the observed spectral bands to specific vibrational modes, such as stretching, bending, and torsional motions of the chemical bonds. This correlation between theoretical and experimental spectra is invaluable for structural elucidation and for understanding the molecule's dynamic behavior. The calculated frequencies are often scaled by an empirical factor to better match the experimental data, accounting for anharmonicity and other systematic errors in the calculations.

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction and Validation with Experimental Data (GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational technique for predicting the NMR chemical shifts of molecules. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the GIAO method can provide theoretical chemical shift values for ¹H, ¹³C, and other NMR-active nuclei. These predicted values can then be compared with experimental NMR data to aid in the assignment of signals and to validate the computed molecular structure. The accuracy of the predictions is sensitive to the chosen level of theory and basis set.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hybridization Characteristics

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating the bonding and electronic structure of a molecule in terms of localized orbitals. It provides a detailed picture of the hybridization of atomic orbitals, the nature of chemical bonds (sigma, pi, donor-acceptor interactions), and the extent of intramolecular charge transfer (ICT). By examining the interactions between occupied (donor) and unoccupied (acceptor) NBOs, it is possible to quantify the delocalization of electron density and understand the stabilizing effects of hyperconjugation and resonance within the molecule.

Conceptual DFT Descriptors for Chemical Reactivity Analysis (e.g., Electrophilicity Index, Chemical Hardness, Chemical Potential)

An extensive search for research articles and computational datasets did not yield any specific studies that have calculated the conceptual DFT descriptors for this compound. Parameters such as the electrophilicity index, chemical hardness, and chemical potential, which are crucial for understanding the reactivity of a molecule, have not been reported for this specific compound.

While DFT studies have been performed on other benzimidazole (B57391) derivatives to elucidate their electronic properties and reactivity, the specific values for this compound remain undetermined in the accessible literature. Therefore, a data table for these descriptors cannot be provided at this time.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions

Similarly, there is no specific information available from molecular dynamics (MD) simulations for this compound. MD simulations are instrumental in investigating the conformational dynamics of a molecule and its interactions with solvent molecules over time. Such studies would provide valuable insights into the flexibility of the benzodiazole ring system and the influence of the bromo and dimethyl substituents on its behavior in different environments.

Research on other substituted benzimidazoles has utilized MD simulations to understand their binding mechanisms with biological targets and their dynamic behavior in solution. semanticscholar.orgnih.govresearchgate.nettandfonline.comnih.gov However, the application of this computational technique to this compound has not been documented in the searched scientific literature. Consequently, no data on its conformational dynamics or solvent interactions can be presented.

Chemical Reactivity and Derivatization of 4 Bromo 1,2 Dimethyl 1h 1,3 Benzodiazole

Cross-Coupling Reactions at the Bromo-Substituted Position

The carbon-bromine bond at the C4 position of the benzimidazole (B57391) ring is a key site for functionalization via transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, allowing for the synthesis of a diverse array of derivatives.

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. researchgate.netorganic-chemistry.org For 4-bromo-1,2-dimethyl-1H-1,3-benzodiazole, this reaction would involve coupling with various aryl or vinyl boronic acids or their corresponding esters to yield 4-aryl or 4-vinyl derivatives.

While specific examples for this substrate are not detailed in the reviewed literature, the general conditions for Suzuki coupling of bromo-benzimidazoles are well-established. nih.gov The reaction typically employs a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a phosphine (B1218219) ligand. Bulky, electron-rich phosphine ligands are often used to improve catalyst efficiency. nih.gov A base, such as potassium carbonate or potassium phosphate, is essential for the activation of the boronic acid to facilitate transmetalation to the palladium center. organic-chemistry.org The reaction is commonly carried out in solvents like dioxane/water mixtures or DMF at elevated temperatures. nih.govresearchgate.net The expected outcome is the substitution of the bromine atom to form a new C-C bond, as depicted in the general scheme below.

General Reaction Scheme for Suzuki-Miyaura Coupling

Aryl/Vinyl Boronic Acid + this compound → 4-(Aryl/Vinyl)-1,2-dimethyl-1H-1,3-benzodiazole

ComponentTypical Reagents/Conditions
Catalyst Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos)
Base K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent Dioxane/H₂O, DMF, Toluene (B28343)
Temperature Room Temperature to 100 °C

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. youtube.comacs.org This reaction would allow for the introduction of various primary or secondary amines at the C4 position of the this compound core, yielding 4-amino-benzimidazole derivatives.

General Reaction Scheme for Buchwald-Hartwig Amination

R₂NH + this compound → 4-(R₂N)-1,2-dimethyl-1H-1,3-benzodiazole

ComponentTypical Reagents/Conditions
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ with a phosphine ligand (e.g., BINAP, XPhos)
Base NaOtBu, LiHMDS
Solvent Toluene, Dioxane
Temperature 80 °C to 120 °C

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, producing an arylethyne derivative. researchgate.net This reaction is typically co-catalyzed by palladium and copper species. mdpi.com Applying this to this compound would result in the synthesis of 4-alkynyl-1,2-dimethyl-1H-1,3-benzimidazoles.

The reaction mechanism involves a palladium catalyst, similar to other cross-coupling reactions, and a copper(I) co-catalyst, which is believed to form a copper(I) acetylide intermediate. researchgate.netmdpi.com An amine base, such as triethylamine (B128534) or diisopropylamine, is used both as a base and often as the solvent. nih.gov Copper-free Sonogashira protocols have also been developed. The reactivity of the aryl halide typically follows the order I > Br > Cl. mdpi.com The reaction is valued for its mild conditions, often proceeding at room temperature. nih.gov Successful Sonogashira couplings have been reported for various bromo-substituted heterocycles, indicating that this compound should be a suitable substrate for this transformation. researchgate.netacs.org

General Reaction Scheme for Sonogashira Coupling

R-C≡CH + this compound → 4-(R-C≡C)-1,2-dimethyl-1H-1,3-benzodiazole

ComponentTypical Reagents/Conditions
Catalyst Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ with a phosphine ligand
Co-catalyst CuI
Base/Solvent Triethylamine, Diisopropylamine
Temperature Room Temperature to 80 °C

Nucleophilic Substitution Reactions on the Benzodiazole Core

Nucleophilic aromatic substitution (SNAr) of the bromine atom in this compound by a nucleophile is generally expected to be challenging. SNAr reactions typically require the aromatic ring to be activated by the presence of strong electron-withdrawing groups, which are absent in this molecule. The benzimidazole ring system itself is electron-rich, which further disfavors nucleophilic attack. While forcing conditions (high temperatures, strong nucleophiles) might lead to substitution, cross-coupling reactions are generally more efficient and selective methods for functionalizing this position.

Electrophilic Aromatic Substitution Reactions on the Fused Benzene (B151609) Ring

Further substitution on the benzene portion of the this compound ring via electrophilic aromatic substitution is influenced by the directing effects of the existing substituents. The fused imidazole (B134444) ring acts as an activating group, while the bromine atom is a deactivating, yet ortho, para-directing group. The methyl groups on the imidazole nitrogens have a minor electronic influence.

Based on the known directing effects in substituted benzimidazoles, electrophilic attack is expected to occur at the positions ortho or para to the activating imidazole moiety, which are C7 and C5, respectively. However, the C4 position is blocked by bromine, and the C5 position is sterically hindered by the adjacent bromo group. Therefore, the most likely position for electrophilic substitution, such as nitration or further halogenation, would be the C7 position. Studies on the nitration of other benzimidazole derivatives have shown that substitution often occurs at the 6-position (equivalent to C5 in this case if the starting material was unsubstituted), but the presence of other substituents can alter this outcome. nih.gov

Transformations Involving the Imidazole Nitrogen Atoms

The 1,2-dimethylated imidazole ring of the title compound has distinct reactivity associated with its nitrogen atoms. The N1 position is already substituted with a methyl group. The N3 nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic. This site is susceptible to reactions with electrophiles. A primary example of such a transformation is quaternization, where the N3 atom attacks an alkyl halide (e.g., methyl iodide) to form a positively charged benzimidazolium salt. biointerfaceresearch.com These resulting imidazolium (B1220033) salts are stable compounds and are often used as precursors for N-heterocyclic carbenes (NHCs), which are important ligands in organometallic chemistry. researchgate.netbiointerfaceresearch.com

Focused Research on this compound Remains Elusive

Despite a comprehensive search of available scientific literature, detailed research findings specifically concerning the chemical reactivity and derivatization of this compound are not presently available. While the compound is listed in several chemical supplier catalogs, dedicated studies outlining its N-alkylation, N-acylation, coordination chemistry, selective modification of its methyl groups, or the mechanisms of its reactions could not be identified.

The requested article, which was to be structured around the specific chemical transformations of this compound, cannot be generated with the required level of scientific accuracy and detail due to the absence of published research on this particular compound.

General information exists for the broader class of benzimidazoles, which are known to undergo various chemical modifications. For instance, N-alkylation and N-acylation are common reactions for benzimidazole derivatives, and their nitrogen atoms can serve as ligands for transition metal centers. However, extrapolating these general reactivities to the specific case of this compound without direct experimental evidence would be speculative and would not meet the standards of a scientifically rigorous article.

Therefore, the creation of an authoritative and detailed article as per the requested outline is not feasible at this time. Further experimental research would be required to elucidate the specific chemical properties and reactivity of this compound.

Applications of 4 Bromo 1,2 Dimethyl 1h 1,3 Benzodiazole in Advanced Materials Chemistry

Role as a Key Building Block in the Synthesis of Complex Organic Architectures

The strategic placement of a bromine atom on the benzene (B151609) ring of the 1,2-dimethyl-1H-1,3-benzodiazole scaffold renders it an exceptionally useful intermediate in synthetic organic chemistry. This bromine atom serves as a reactive handle, enabling a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions are instrumental in forging new carbon-carbon and carbon-heteroatom bonds, thereby allowing for the construction of intricate and extended π-conjugated systems. The methyl groups at the 1 and 2 positions can influence the solubility and steric hindrance of the resulting molecules, which are critical parameters in the design of functional organic materials.

The benzimidazole (B57391) unit itself is a privileged scaffold, known for its thermal stability, electron-transporting capabilities, and ability to participate in hydrogen bonding and metal coordination. By functionalizing this core at the 4-position with a bromine atom, chemists can introduce a wide range of other functional groups, leading to the creation of novel and complex organic architectures with tailored properties for specific applications.

Potential in Organic Light-Emitting Diode (OLED) Materials Development

The development of efficient and stable materials for Organic Light-Emitting Diodes (OLEDs) is a major focus of materials science. Benzimidazole derivatives are widely recognized for their excellent electron-transporting and hole-blocking properties, making them suitable for use as host materials or electron-transport layer (ETL) materials in OLED devices. nih.gov The introduction of a bromine atom in 4-bromo-1,2-dimethyl-1H-1,3-benzodiazole can be a strategic approach to further enhance these properties.

While direct research on this compound in OLEDs is limited, the principles of molecular design suggest its potential. The bromine atom can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule, which is a critical factor in optimizing charge injection and transport in OLEDs. Furthermore, the bromo-substituent can be a stepping stone for introducing other functionalities, such as fluorescent or phosphorescent moieties, to create novel emissive materials. The development of blue-emitting OLEDs, in particular, remains a challenge, and the tailored electronic properties of bromo-substituted benzimidazoles could offer a pathway to creating more efficient and durable blue emitters. nih.gov

Utilization in Optoelectronic and Semiconducting Materials

The inherent electronic properties of the benzimidazole core, combined with the influence of the bromo and methyl substituents, position this compound as a promising candidate for broader applications in optoelectronics and semiconducting materials beyond OLEDs. The ability to tune the bandgap and charge carrier mobility through chemical modification is a key advantage.

Derivatives of 2,1,3-benzothiadiazole, a related heterocyclic system, have shown significant promise in organic photovoltaics and field-effect transistors due to their strong electron-withdrawing nature. researchgate.net The bromo-substituted benzodiazole can be similarly explored as a building block for constructing donor-acceptor type polymers and small molecules for organic solar cells. The bromine atom facilitates the synthesis of such materials through established cross-coupling methodologies, allowing for the creation of materials with tailored absorption spectra and charge transport characteristics.

Development of Molecular Scaffolds for Chemosensors and Probes

The benzimidazole scaffold is a well-established platform for the development of chemosensors and fluorescent probes. The nitrogen atoms in the imidazole (B134444) ring can act as binding sites for metal ions and other analytes, and this interaction can lead to a detectable change in the photophysical properties of the molecule, such as fluorescence or color.

The presence of a bromine atom on the this compound structure offers a unique opportunity for the design of advanced chemosensors. The bromine can be used as a reactive site to attach specific recognition units for target analytes. For instance, it could be replaced with a receptor that has a high affinity for a particular ion or molecule. Upon binding of the analyte, the electronic structure of the entire conjugated system would be perturbed, resulting in a measurable optical response. This "turn-on" or "turn-off" fluorescence signaling is the basis for highly sensitive and selective chemical detection.

Integration into Supramolecular Assemblies and Frameworks

Supramolecular chemistry, the study of non-covalent interactions, has opened up new avenues for the bottom-up fabrication of functional materials. The structure of this compound contains several features that make it an attractive component for supramolecular assemblies. The benzimidazole core can participate in hydrogen bonding and π-π stacking interactions, which are key driving forces for self-assembly.

The bromine atom can engage in halogen bonding, a directional and specific non-covalent interaction that is increasingly being utilized in crystal engineering and the design of supramolecular architectures. acs.org By carefully designing the complementary interacting partners, it is possible to guide the self-assembly of this compound into well-defined one-, two-, or three-dimensional structures. These supramolecular frameworks could find applications in areas such as gas storage, separation, and catalysis, where the precise arrangement of molecules dictates the material's function.

Future Research Directions and Outlook for 4 Bromo 1,2 Dimethyl 1h 1,3 Benzodiazole Research

Development of Green and Sustainable Synthetic Routes

The chemical industry's growing emphasis on environmental responsibility necessitates the development of eco-friendly synthetic protocols. Future research on 4-bromo-1,2-dimethyl-1H-1,3-benzodiazole will likely focus on "green" chemistry principles to minimize waste, reduce energy consumption, and utilize less hazardous reagents and solvents.

Key areas of investigation will include:

Catalytic Systems: The exploration of reusable catalysts, such as metal-organic frameworks (MOFs), could offer high yields and easy separation, contributing to more sustainable processes. rsc.org

Alternative Solvents: A shift from traditional volatile organic compounds to greener alternatives like water or solvent-free reaction conditions will be a critical aspect of future synthetic strategies. rsc.org

One-Pot Syntheses: Designing multi-step reactions in a single pot will improve efficiency by reducing the need for intermediate purification steps, thereby saving time, resources, and minimizing waste. rsc.org

Exploration of Unconventional Reactivity Pathways

The bromine atom on the benzimidazole (B57391) ring of this compound is a key functional group that can be exploited for a variety of chemical transformations. Future research will delve into its unconventional reactivity to synthesize novel and complex molecular architectures.

Potential research avenues include:

Cross-Coupling Reactions: While reactions like Suzuki-Miyaura and Stille couplings have been explored for similar bromo-benzothiadiazoles, further investigation into their application for this compound could yield a diverse range of derivatives. nih.gov The electron-withdrawing nature of the benzimidazole core, enhanced by the bromine atom, can increase the reactivity of the compound in nucleophilic aromatic substitution and cross-coupling reactions. researchgate.net

C-H Activation: Direct C-H functionalization reactions represent a powerful and atom-economical tool for forging new carbon-carbon and carbon-heteroatom bonds. Exploring palladium-catalyzed C-H direct arylation reactions could provide a more efficient route to arylated benzimidazole derivatives. researchgate.net

Photoredox Catalysis: The use of visible light to drive chemical reactions offers a mild and sustainable alternative to traditional thermal methods. Investigating the photoredox-catalyzed reactions of this compound could unlock new reactivity patterns.

High-Throughput Screening for Novel Chemical Transformations

High-throughput screening (HTS) has revolutionized drug discovery and materials science by enabling the rapid testing of large numbers of compounds. combichemistry.com In the context of this compound, HTS can be employed to accelerate the discovery of new reactions and applications.

Future applications of HTS in this area may involve:

Reaction Discovery: Screening vast libraries of catalysts and reaction conditions against this compound to identify novel and efficient chemical transformations.

Biological Activity Screening: Testing derivatives of this compound against a wide array of biological targets to uncover potential therapeutic applications. Benzimidazole derivatives are known to possess a broad spectrum of biological activities, including anticancer and antimicrobial properties. acs.org

Materials Science Applications: Screening for properties relevant to organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), given that similar brominated heterocyclic compounds are precursors to materials used in these technologies. mdpi.com

Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

Understanding the intricate details of reaction mechanisms is crucial for optimizing reaction conditions and developing more efficient synthetic processes. Advanced in-situ spectroscopic techniques allow for real-time monitoring of chemical reactions as they occur. nih.gov

Future research will likely utilize techniques such as:

In-situ NMR and IR Spectroscopy: To track the formation of intermediates and products, providing valuable insights into reaction kinetics and pathways.

Raman Spectroscopy: For monitoring changes in molecular vibrations, which can be particularly useful for studying reactions in complex mixtures.

Mass Spectrometry: To identify and quantify reaction components in real-time, offering a detailed picture of the reaction progress.

By combining these techniques, researchers can gain a comprehensive understanding of the molecular-level processes governing the reactions of this compound. nih.gov

Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is transforming chemical research by enabling the rapid prediction of molecular properties and the design of novel compounds with desired characteristics. researchgate.net

In the context of this compound, ML and AI can be applied to:

Predict Reaction Outcomes: Develop models that can predict the products and yields of reactions involving this compound under various conditions.

Design Novel Derivatives: Use generative models to design new benzimidazole derivatives with optimized properties for specific applications, such as enhanced biological activity or improved material performance. researchgate.net

Structure-Property Relationship Studies: Elucidate the complex relationships between the molecular structure of benzimidazole derivatives and their observed properties, guiding the rational design of new compounds. researchgate.net

Investigation of Solid-State Crystal Engineering and Polymorphism

The arrangement of molecules in the solid state significantly influences the physical and chemical properties of a material. Crystal engineering aims to control this arrangement to achieve desired properties. harvard.edu For this compound, understanding its solid-state behavior is crucial for applications in materials science.

Future research in this area will focus on:

Controlling Crystal Packing: Investigating how intermolecular interactions, such as hydrogen bonding and halogen bonding, can be used to direct the crystal packing of this compound and its derivatives. harvard.edu

Polymorphism Studies: Identifying and characterizing different crystalline forms (polymorphs) of the compound, as each polymorph can exhibit distinct properties.

Co-crystallization: Exploring the formation of co-crystals with other molecules to tune the solid-state properties and create new materials with enhanced functionalities.

The study of the crystal structure of related compounds, such as other substituted benzimidazoles and benzothiazoles, provides a basis for understanding the potential packing arrangements and intermolecular interactions of this compound. nih.gov

Q & A

Basic: What are the most reliable synthetic routes for 4-bromo-1,2-dimethyl-1H-1,3-benzodiazole, and how can reaction yields be optimized?

Answer:
The synthesis typically involves bromination of a pre-functionalized benzodiazole core. For example, Suzuki-Miyaura cross-coupling has been explored for analogous brominated heterocycles, though optimization is critical. In one study, microwave-assisted reactions with Pd(PPh₃)₄ (10 mol%) and Na₂CO₃ in water under controlled irradiation improved yields . Purification often employs column chromatography or recrystallization from ethanol-water mixtures. Yield optimization may require adjusting catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), solvent polarity, or reaction time.

Advanced: How can researchers address challenges in cross-coupling reactions involving this compound, such as low reactivity or side-product formation?

Answer:
Low reactivity in cross-coupling (e.g., Suzuki-Miyaura) may arise from steric hindrance from the dimethyl groups or electronic deactivation. Strategies include:

  • Catalyst Screening: Bulky ligands like XPhos enhance Pd catalyst turnover .
  • Microwave Irradiation: Accelerates reaction kinetics, reducing side products .
  • Additives: Tetrabutylammonium bromide (TBAB) improves solubility in aqueous conditions .
    Contradictory results between studies (e.g., variable yields with Na₂CO₃ vs. K₃PO₄) suggest systematic screening of bases and solvents is essential.

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound derivatives?

Answer:

  • NMR: ¹H/¹³C NMR identifies substituent effects (e.g., deshielding of adjacent protons due to bromine).
  • X-ray Crystallography: SHELX software (e.g., SHELXL/SHELXS) resolves steric interactions in the benzodiazole core, critical for confirming regiochemistry .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular formulas, especially for bromine isotope patterns.

Advanced: How can DFT calculations guide the design of this compound derivatives with targeted electronic properties?

Answer:
Density functional theory (DFT) predicts frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example:

  • Electrophilic Substitution: Bromine’s electron-withdrawing effect lowers HOMO energy, directing attack to electron-rich positions .
  • Solvatochromism: Computational studies on similar triazoles correlate solvent polarity with absorption maxima, aiding in photophysical applications .

Basic: What are the dominant substitution patterns observed in reactions of this compound, and how do reaction conditions influence selectivity?

Answer:
Bromine undergoes nucleophilic aromatic substitution (SNAr) with strong nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMSO, DMF). Dimethyl groups hinder meta-substitution, favoring para-bromine replacement. For example:

  • SNAr with KOH/DMSO: Yields 4-amino derivatives at 60–80°C .
  • Pd-Catalyzed Coupling: Requires ligand optimization to avoid dehalogenation side reactions .

Advanced: How does the steric and electronic profile of this compound influence its bioactivity in drug discovery?

Answer:
The dimethyl groups increase lipophilicity, enhancing membrane permeability, while bromine serves as a handle for further functionalization. In patents, derivatives of similar bromobenzodiazoles show antibacterial activity via enzyme inhibition (e.g., DNA gyrase) . Structure-activity relationship (SAR) studies suggest that electron-withdrawing substituents at the 4-position improve target affinity .

Basic: How should researchers resolve contradictions in reported reaction yields or selectivity for this compound?

Answer:
Contradictions often arise from subtle differences in:

  • Catalyst Purity: Commercial Pd sources may contain stabilizers affecting reactivity.
  • Moisture Sensitivity: Anhydrous conditions are critical for SNAr but not for cross-coupling .
  • Analytical Methods: HPLC vs. NMR quantification can lead to yield discrepancies. Reproducing key experiments with controlled variables is essential.

Advanced: What strategies are effective in purifying this compound from complex reaction mixtures?

Answer:

  • Recrystallization: Ethanol/water mixtures exploit solubility differences .
  • Flash Chromatography: Use silica gel with gradient elution (hexane/EtOAc).
  • HPLC-Prep: Reverse-phase C18 columns resolve polar byproducts, though cost may be prohibitive .

Basic: What safety protocols are mandatory when handling this compound in the laboratory?

Answer:

  • PPE: Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation: Use fume hoods due to potential toxicity (classified as TOXIC SOLID under ADR/RID) .
  • Waste Disposal: Halogenated waste containers for brominated byproducts .

Advanced: How can researchers leverage this compound to construct fused heterocyclic systems for materials science applications?

Answer:
The bromine atom enables cyclization via Buchwald-Hartwig amination or Ullmann coupling. For example:

  • Triazole Fusion: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) creates triazolo-benzodiazoles with tunable fluorescence .
  • Electrochromic Polymers: Thiophene or EDOT units grafted via cross-coupling yield conjugated polymers for organic electronics .

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